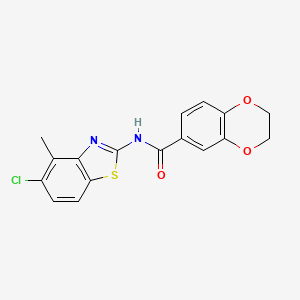

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Beschreibung

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Eigenschaften

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-9-11(18)3-5-14-15(9)19-17(24-14)20-16(21)10-2-4-12-13(8-10)23-7-6-22-12/h2-5,8H,6-7H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTZNEZCLSCBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity

Recent studies have identified N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a promising candidate for anthelmintic activity. In a screening of a small chemical library using Caenorhabditis elegans as a model organism, this compound demonstrated significant efficacy against helminth infections. The study highlighted its potential as an effective treatment option for parasitic worm infections in humans and livestock .

Antibacterial Properties

In addition to its anthelmintic properties, this compound has shown antibacterial activity against various pathogens. A study evaluated multiple compounds for their ability to inhibit the growth of Pseudomonas aeruginosa, a common opportunistic pathogen. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide was among those identified as having considerable antibacterial effects .

Mechanistic Insights

The mechanism of action for the antibacterial and anthelmintic effects of this compound involves interaction with specific biological targets within the pathogens. For instance, the compound may inhibit vital enzyme pathways or disrupt cellular integrity, leading to the death of the microorganisms or parasites .

Pesticidal Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been investigated for its potential use as a pesticide. Its structural characteristics suggest it may act effectively against various agricultural pests. Preliminary studies indicate that it can disrupt pest metabolism or reproductive capabilities, thereby reducing crop damage .

Environmental Impact

The environmental impact of using this compound in agriculture is an important consideration. Studies are ongoing to assess its biodegradability and ecological safety to ensure that it does not adversely affect non-target organisms or ecosystems when used in agricultural settings .

Summary of Findings

The following table summarizes key findings related to the applications of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide:

| Application Area | Activity Type | Model Organism/Pathogen | Findings |

|---|---|---|---|

| Medicinal Chemistry | Anthelmintic | C. elegans | Significant efficacy against helminths |

| Antibacterial | Pseudomonas aeruginosa | Notable inhibitory effects observed | |

| Agricultural Sciences | Pesticidal | Various agricultural pests | Potential disruption of pest metabolism |

| Environmental Impact | Ecological assessments | Ongoing studies on biodegradability |

Wirkmechanismus

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(methylsulfonyl)benzamide

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a benzodioxine moiety makes it a versatile compound for various applications.

Biologische Aktivität

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anticancer and anti-inflammatory effects. The information presented is derived from diverse scientific sources to ensure a comprehensive understanding of this compound's biological relevance.

Molecular Formula

- Molecular Formula : C12H16ClN3S

- Molecular Weight : 269.79 g/mol

- CAS Number : 1105188-47-3

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its biological activity. The presence of the chloro and methyl groups on the benzothiazole ring contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.

- Mechanism of Action :

- Case Study :

Anti-inflammatory Activity

Compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide have also been reported to possess anti-inflammatory properties.

- Mechanism :

- Research Findings :

Pharmacokinetics

The pharmacokinetic profile of related benzothiazole compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

| Parameter | Value |

|---|---|

| Half-life (t1/2) | Approximately 40 hours |

| Bioavailability | High |

| Metabolism | Hepatic |

Synthesis and Characterization

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps:

-

Starting Materials :

- Benzothiazole derivatives and appropriate carboxylic acids are typically used.

-

Reaction Conditions :

- The reactions are usually carried out under controlled temperatures with specific catalysts to enhance yield.

- Characterization Techniques :

Q & A

Q. How to integrate theoretical frameworks in pharmacological studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.